

Application Note: Quantitative PCR Protocol for OADS Gene Expression Analysis

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Compound of Interest		
Compound Name:	OADS	
Cat. No.:	B609701	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2'-5'-oligoadenylate synthetase (OAS) family of genes, including OAS1, OAS2, and OAS3, are critical components of the innate immune response to viral infections. Upon activation by double-stranded RNA (dsRNA), a common viral intermediate, OAS proteins synthesize 2'-5' linked oligoadenylates. These molecules, in turn, activate RNase L, leading to the degradation of viral and cellular RNA, thereby inhibiting viral replication. Measuring the expression levels of OAS genes can provide valuable insights into the activation state of the innate immune system, the efficacy of antiviral therapies, and the pathophysiology of various diseases.

This document provides a detailed protocol for the quantification of OAS gene expression (using OAS1 as an example) from total RNA using a two-step reverse transcription quantitative polymerase chain reaction (RT-qPCR) approach with SYBR Green-based detection.[1]

Experimental Workflow

The overall workflow for quantifying **OADS** gene expression involves isolating high-quality RNA, converting it to complementary DNA (cDNA), and then performing qPCR to amplify and quantify the target gene.





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Figure 1. Experimental workflow for **OADS** gene expression analysis using RT-qPCR.

Detailed Experimental Protocol

This protocol is based on a two-step RT-qPCR method, which separates the reverse transcription and qPCR amplification into distinct reactions, providing flexibility and control.[1] [2]

Step 1: Total RNA Extraction

High-quality, intact RNA is crucial for accurate gene expression quantification.[2] The following is a summary of a Trizol-based extraction method.

- Homogenization: Homogenize 50-100 mg of tissue or 5-10 x 10⁶ cells in 1 mL of TRIzol Reagent.[1]
- Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for another 3 minutes.
 Centrifuge at 12,000 x g for 15 minutes at 4°C.[1]
- RNA Precipitation: Transfer the upper aqueous phase to a fresh tube. Precipitate the RNA by adding 0.5 mL of isopropyl alcohol and incubating for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.
- RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.[1]
 Centrifuge at 7,500 x g for 5 minutes at 4°C.
- Resuspension: Air-dry the pellet for 5-10 minutes and resuspend in 20-50 μL of RNase-free water.



DNase Treatment (Optional but Recommended): Treat the extracted RNA with RNase-free
 DNase I to remove any contaminating genomic DNA.

Step 2: RNA Quantification and Quality Control

Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA. RNA integrity can be assessed using gel electrophoresis.

Step 3: cDNA Synthesis (Reverse Transcription)

• Combine the following components in a sterile, RNase-free tube.

Component	Volume/Amount
Total RNA	1 μg
Oligo(dT) or Random Hexamers (50 μM)	1 μL
dNTP Mix (10 mM)	1 μL

| RNase-free water | to 13 μ L |

- Heat the mixture to 65°C for 5 minutes and then place it on ice for at least 1 minute.[2]
- Add the following components to the tube:

Component	Volume
5X Reaction Buffer	4 μL
0.1 M DTT	1 μL
RNase Inhibitor	1 μL
Reverse Transcriptase (e.g., SuperScript™)	1 μL

| Total Volume | 20 μL |



• Incubate the reaction at 50°C for 60 minutes, followed by an inactivation step at 70°C for 15 minutes.[1] The resulting cDNA can be stored at -20°C.

Quantitative PCR (qPCR) Primer Design

Primers should be specific to the target gene (e.g., Human OAS1) and a stable reference gene (e.g., GAPDH, ACTB).[3]

Primer Target	Forward Primer (5' to 3')	Reverse Primer (5' to 3')	Amplicon Size
Human OAS1	GAGGCAGATTCGG GAGTTTG	TCATGGCCTGGATA GGAAGG	~100-150 bp
Human GAPDH	GAAGGTGAAGGTC GGAGTCA	GAAGATGGTGATGG GATTTC	~100-150 bp
Note: These are example primer sequences. Primers should always be validated for specificity and efficiency before use.			

qPCR Reaction Setup

The following reaction setup is for a single 20 μL reaction using a SYBR Green-based master mix.



Component	Volume for 1 Reaction	Final Concentration
2X SYBR Green qPCR Master Mix	10 μL	1X
Forward Primer (10 μM)	0.5 μL	250 nM
Reverse Primer (10 μM)	0.5 μL	250 nM
Diluted cDNA Template (from Step 1.3)	2 μL	-
Nuclease-Free Water	7 μL	-
Total Volume	20 μL	

Thermal Cycling Protocol

The following is a typical three-step cycling protocol for use with SYBR Green.

Stage	Step	Temperature	Time	Cycles
1. Activation	Initial Denaturation	95°C	10 min	1
2. Amplification	Denaturation	95°C	15 sec	40
Annealing/Exten sion	60°C	1 min		
3. Melt Curve	Denaturation	95°C	15 sec	1
Annealing	60°C	1 min		
Melt	60°C to 95°C	Ramp		

Data Analysis

Relative quantification of **OADS** gene expression can be calculated using the comparative CT ($\Delta\Delta$ CT) method.[4] This method normalizes the expression of the target gene (**OADS**) to a reference gene and compares it to a control sample.



- Calculate ΔCT: For each sample, subtract the CT value of the reference gene from the CT value of the target gene (OADS).
 - ΔCT = CT (OADS) CT (Reference Gene)
- Calculate $\Delta\Delta$ CT: Subtract the Δ CT of the control sample from the Δ CT of the experimental sample.
 - $\Delta\Delta$ CT = Δ CT (Experimental) Δ CT (Control)
- Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCT.

Summary and Conclusion

This protocol provides a reliable framework for quantifying **OADS** gene expression. Adherence to best practices in RNA handling, primer validation, and qPCR execution is essential for obtaining accurate and reproducible results.[5] The data generated can be critical for understanding disease mechanisms and evaluating the impact of novel therapeutics on the innate immune response.

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